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molecular formula C7H6IN3 B8766248 4-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine

4-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B8766248
M. Wt: 259.05 g/mol
InChI Key: GPBHMJMFGDCJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846928B2

Procedure details

227 mg of 2-fluoro-4-iodo-pyridine-3-carbaldehyde (0.9 mmol, 1 eq.; prepared as described in J. Org. Chem. 1993, 58, 7832) were dissolved in 3.6 mL 1-PrOH, treated with 72 μL methyl hydrazine (1.36 mmol, 1.5 eq.) and heated to 100° C. for 30 min (Biotage Initiator 60®). The reaction mixture was concentrated in vacuo, the residue was partioned between water and ethyl acetate, the aq. layer was extracted with ethyl acetate, the combined organic layers were dried and concentrated in vacuo to provide the crude target compound.
Quantity
227 mg
Type
reactant
Reaction Step One
[Compound]
Name
1-PrOH
Quantity
3.6 mL
Type
solvent
Reaction Step One
Name
methyl hydrazine
Quantity
72 μL
Type
reactant
Reaction Step Two
[Compound]
Name
Initiator 60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([CH:8]=O)=[C:6]([I:10])[CH:5]=[CH:4][N:3]=1.[CH3:11][NH:12][NH2:13]>>[I:10][C:6]1[CH:5]=[CH:4][N:3]=[C:2]2[N:12]([CH3:11])[N:13]=[CH:8][C:7]=12

Inputs

Step One
Name
Quantity
227 mg
Type
reactant
Smiles
FC1=NC=CC(=C1C=O)I
Name
1-PrOH
Quantity
3.6 mL
Type
solvent
Smiles
Step Two
Name
methyl hydrazine
Quantity
72 μL
Type
reactant
Smiles
CNN
Step Three
Name
Initiator 60
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide the crude target compound

Outcomes

Product
Name
Type
Smiles
IC1=C2C(=NC=C1)N(N=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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